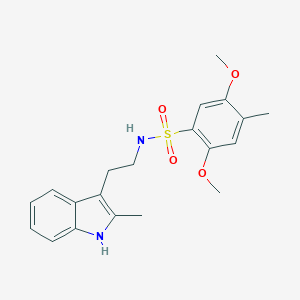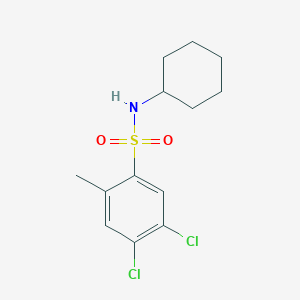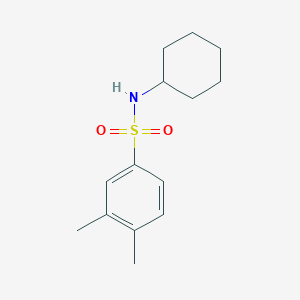
2,5-dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of indole . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives can be modified to improve their biological activities . For instance, substitution at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can enhance their antimicrobial activities .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Research on zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including those with Schiff base functionalities, has highlighted their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and found to exhibit significant antibacterial and antifungal activities. These compounds could potentially serve as leads for the development of new antimicrobial agents, demonstrating the versatility of benzenesulfonamide derivatives in therapeutic applications (Hassan, 2013).
Anticancer and Anti-HCV Properties
Celecoxib derivatives with benzenesulfonamide linkages have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These studies provide a foundation for the development of new therapeutic agents leveraging the structural features of benzenesulfonamide derivatives for diverse biological activities (Küçükgüzel et al., 2013).
UV Protection and Antimicrobial Finishing in Textiles
Thiazole azodyes containing sulfonamide moieties have been applied to cotton fabrics, enhancing dyeability, UV protection, and antibacterial properties. This application demonstrates the potential of sulfonamide derivatives in functionalizing materials for added value, such as protective clothing (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Direcciones Futuras
Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “2,5-dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide”, and investigating their biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
2,5-dimethoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-11-19(26-4)20(12-18(13)25-3)27(23,24)21-10-9-15-14(2)22-17-8-6-5-7-16(15)17/h5-8,11-12,21-22H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVOZTWNWPIIEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497872.png)
![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497874.png)
![1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497877.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B497878.png)


![3-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497882.png)
![3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497884.png)
![3-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497885.png)
![3-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B497886.png)
![3-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497888.png)
![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497890.png)
![2-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497891.png)
![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497893.png)